molecular formula C11H12N2O B12593760 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 642462-43-9

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Katalognummer: B12593760
CAS-Nummer: 642462-43-9
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: XFXRDORYFDNBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.231 g/mol . This compound belongs to the pyrazolone family, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a pyrazolone ring substituted with an ethyl group at the 4-position and a phenyl group at the 5-position.

Vorbereitungsmethoden

The synthesis of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazolone ring . The reaction typically proceeds as follows:

    Condensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The phenyl and ethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It may also interact with cellular receptors to modulate signaling pathways, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

642462-43-9

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14)

InChI-Schlüssel

XFXRDORYFDNBQZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NNC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.